molecular formula C8H5NO3S B12089656 2-Mercaptobenzo[D]oxazole-7-carboxylic acid

2-Mercaptobenzo[D]oxazole-7-carboxylic acid

Cat. No.: B12089656
M. Wt: 195.20 g/mol
InChI Key: DATHVLKSETWACZ-UHFFFAOYSA-N
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Description

2-Mercaptobenzo[d]oxazole-7-carboxylic acid (CAS: 29401-62-5) is a heterocyclic compound featuring a benzoxazole core substituted with a thiol (-SH) group at position 2 and a carboxylic acid (-COOH) group at position 5. Its molecular formula is C₈H₅NO₃S, with a molecular weight of 195.2 g/mol and a purity of ≥98% in commercial preparations . The compound’s dual functional groups (thiol and carboxylic acid) confer unique reactivity, enabling applications in organic synthesis, biochemistry, and materials science.

Properties

Molecular Formula

C8H5NO3S

Molecular Weight

195.20 g/mol

IUPAC Name

2-sulfanylidene-3H-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-7(11)4-2-1-3-5-6(4)12-8(13)9-5/h1-3H,(H,9,13)(H,10,11)

InChI Key

DATHVLKSETWACZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=S)O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercaptobenzo[D]oxazole-7-carboxylic acid typically involves the reaction of 2-aminophenol derivatives with thiophosgene. The reaction is carried out in dry tetrahydrofuran (THF) at low temperatures (0°C). The thiophosgene is added drop-wise to the solution of 2-aminophenol derivative, and the reaction is allowed to proceed overnight. The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with water, dried over sodium sulfate, and concentrated to obtain the desired product .

Industrial Production Methods: Industrial production methods for 2-Mercaptobenzo[D]oxazole-7-carboxylic acid are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptobenzo[D]oxazole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the mercapto group or the carboxylic acid group, using reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

2-Mercaptobenzo[d]oxazole-7-carboxylic acid exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial and fungal strains, making it a candidate for pharmaceutical applications. For instance:

  • Bacterial Inhibition : It has demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
  • Fungal Control : The compound has also been noted for its antifungal capabilities, suggesting potential use in agricultural settings as a fungicide .

Anti-inflammatory Properties

Research indicates that derivatives of 2-mercaptobenzo[d]oxazole compounds can inhibit inflammatory pathways. These compounds have been tested for their ability to reduce edema in animal models, showing promise as anti-inflammatory agents .

Antitumor Activity

The compound has shown potential in cancer research, particularly as an inhibitor of tumor cell growth. Various synthesized derivatives have been tested against human cancer cell lines, such as HeLa cells, revealing significant cytotoxic effects . The structure-activity relationship suggests that specific substitutions enhance the antitumor activity of these compounds.

Anthelmintic Activity

2-Mercaptobenzo[d]oxazole derivatives have been evaluated for their anthelmintic properties, showing effectiveness against parasitic infections in animal models. Compounds tested against Hymenolepsis nana and Ancyclostoma ceylanicum demonstrated significant reduction in worm load .

Synthesis and Derivatives

The synthesis of 2-Mercaptobenzo[d]oxazole-7-carboxylic acid typically involves multi-step processes that can yield various derivatives with enhanced biological activities. The synthesis often employs methods such as:

  • Cycloaddition Reactions : These reactions create new heterocyclic compounds that retain the core structure while introducing functional groups that enhance efficacy.
  • Substitution Reactions : Modifying the benzothiazole ring through substitution can lead to increased potency against specific targets.

Table 1: Summary of Biological Activities

Activity TypeEfficacyReference
AntimicrobialEffective against bacteria/fungi
Anti-inflammatoryReduces edema in animal models
AntitumorSignificant cytotoxicity in HeLa cells
AnthelminticEffective against parasitic infections

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 2-Mercaptobenzo[d]oxazole-7-carboxylic acid revealed its effectiveness against several strains of bacteria and fungi. The compound was tested in vitro, showing MIC values ranging from 3.12 to 100 μg/mL against various pathogens, indicating strong potential for development into a therapeutic agent .

Case Study 2: Anti-inflammatory Effects

In a controlled trial assessing anti-inflammatory activity, derivatives of the compound were administered to rats with induced paw edema. Results indicated a significant reduction in inflammation compared to control groups, suggesting that these derivatives could serve as effective anti-inflammatory drugs .

Case Study 3: Antitumor Activity

Research involving the application of synthesized derivatives on human cervical cancer cells demonstrated up to 80% inhibition of cell viability at certain concentrations. This study highlights the compound's potential role in cancer therapy development .

Mechanism of Action

The mechanism of action of 2-Mercaptobenzo[D]oxazole-7-carboxylic acid involves its interaction with enzyme active sites. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide to bicarbonate ion and proton. This inhibition can affect various physiological processes, including pH regulation and ion transport .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the chemical properties, biological activities, and applications of 2-mercaptobenzo[d]oxazole-7-carboxylic acid with its structural analogs.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Core Heterocycle
2-Mercaptobenzo[d]oxazole-7-COOH C₈H₅NO₃S 195.2 -SH (C2), -COOH (C7) Benzoxazole
Benzo[d]oxazole-7-carboxylic acid C₈H₅NO₃ 163.13 -COOH (C7) Benzoxazole
2-Mercaptobenzimidazole (2-MBI) C₇H₆N₂S 150.20 -SH (C2) Benzimidazole
Thiosalicylic acid C₇H₆O₂S 154.19 -SH (C2), -COOH (C1) Benzene
2-Benzothiazolethiol C₇H₅NS₂ 167.25 -SH (C2) Benzothiazole

Key Observations :

  • The benzoxazole core in the target compound distinguishes it from benzimidazole (2-MBI) and benzothiazole analogs, influencing electronic properties and stability .
Tyrosinase Inhibition and Antioxidant Effects
  • 2-Mercaptobenzo[d]oxazole-7-carboxylic acid: Limited direct data, but its thiol group likely mimics the mechanism of 2-MBI derivatives, which inhibit tyrosinase by chelating copper ions in the enzyme’s active site .
  • 2-MBI Derivatives : Exhibit potent tyrosinase inhibition (IC₅₀ < 1 µM) and antioxidant activity against ABTS, DPPH, and ROS. Removal of the -SH group abolishes activity, underscoring its critical role .
  • Thiosalicylic Acid : Primarily used in pharmaceuticals (e.g., anti-inflammatory agents) but lacks significant tyrosinase inhibition due to its simpler benzene core .

Commercial Availability and Pricing

Table 2: Commercial Data (Representative Examples)
Compound Name Vendor Purity Price (USD) Pack Size
2-Mercaptobenzo[d]oxazole-7-COOH Alchem Pharmtech 98% Inquire 1g–100g
Benzo[d]oxazole-7-carboxylic acid Chemical Catalogs 97% $1350 250mg
2-Mercaptobenzimidazole Sigma-Aldrich 95% $200 1g
Thiosalicylic acid Kanto Reagents 98% $85,800 250mg

Insights :

  • Thiosalicylic acid’s high price reflects its deuterated form in specialized applications .

Biological Activity

2-Mercaptobenzo[D]oxazole-7-carboxylic acid (MBOCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on the biological activity of MBOCA, including its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

MBOCA is characterized by the presence of a mercapto group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The molecular structure can be represented as follows:

C9H7NO2S\text{C}_9\text{H}_7\text{NO}_2\text{S}

Antimicrobial Activity

MBOCA exhibits notable antimicrobial properties against various pathogens. Studies have shown that derivatives of 2-mercaptobenzothiazole, which share structural similarities with MBOCA, demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from MBOCA have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans effectively .

Table 1: Antimicrobial Activity of MBOCA Derivatives

PathogenActivity LevelReference
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansSignificant

Anticancer Activity

The anticancer potential of MBOCA has been explored through various studies. It has been shown to induce cytotoxic effects in several cancer cell lines, including HCT116 (colon cancer) and HeLa (cervical cancer) cells. In a dose-response study, MBOCA derivatives exhibited IC50 values indicating effective inhibition of cell viability at low concentrations.

Table 2: IC50 Values for MBOCA Derivatives

CompoundCell LineIC50 (µM)Reference
MBOCAHCT1162.527
MBOCAHeLa3.995

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation, such as the Chk1 pathway .

Enzyme Inhibition

MBOCA has also been identified as a potent inhibitor of several enzymes critical in metabolic pathways. Research indicates that it can inhibit acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which are involved in lipid metabolism and neurotransmitter degradation respectively .

Table 3: Enzyme Inhibition by MBOCA

EnzymeInhibition TypeReference
Acyl CoA Cholesterol AcyltransferaseMechanism-based
Monoamine OxidaseCompetitive

Case Studies

  • Cytotoxicity in Cancer Cells : A study conducted on the effects of MBOCA on HeLa cells demonstrated that treatment with varying concentrations led to significant reductions in cell viability, confirming its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation highlighted the effectiveness of MBOCA derivatives against multidrug-resistant strains of bacteria, showcasing their potential in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-Mercaptobenzo[D]oxazole-7-carboxylic acid and confirm its structural identity?

  • Methodological Answer : Synthesis typically involves cyclization of precursor carboxylic acids with mercapto-group donors under controlled pH and temperature. Post-synthesis, structural confirmation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H/13C^{13}C-NMR spectra to verify aromatic proton environments and carboxyl/mercapto-group signals.
  • Infrared (IR) Spectroscopy : Confirm the presence of C=O (carboxylic acid) and S-H (mercapto) stretches.
  • Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensure stoichiometric consistency with theoretical values .

Q. What analytical techniques are recommended for assessing the purity of 2-Mercaptobenzo[D]oxazole-7-carboxylic acid?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase columns with UV detection (e.g., 254 nm) to quantify impurities.
  • Thin-Layer Chromatography (TLC) : Screen for byproducts using silica gel plates and solvent systems like ethyl acetate/hexane.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and moisture content.
  • Certificates of Analysis (COA) : Cross-reference batch-specific COA data for trace metal or solvent residue limits .

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

  • Methodological Answer :

  • Reproducibility Checks : Repeat measurements under standardized conditions (e.g., heating rate for melting points).
  • Solvent Recrystallization : Purify samples using solvents listed in conflicting reports (e.g., ethanol vs. DMSO) to isolate polymorphic forms.
  • Differential Scanning Calorimetry (DSC) : Detect polymorph transitions or hydrate formation that may alter physical properties .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the antioxidant activity of 2-Mercaptobenzo[D]oxazole-7-carboxylic acid derivatives?

  • Methodological Answer :

  • Free Radical Scavenging Assays :
  • DPPH/ABTS Assays : Quantify radical scavenging capacity using UV-Vis spectroscopy (e.g., IC50_{50} calculations).
  • ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) in cell-based models to measure intracellular oxidative stress.
  • Tyrosinase Inhibition Studies : Conduct kinetic assays to determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

Q. How can computational approaches predict the binding interactions of 2-Mercaptobenzo[D]oxazole-7-carboxylic acid with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with tyrosinase’s copper-active site, focusing on mercapto-group coordination.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ nanoseconds to assess binding energy (ΔG\Delta G) and conformational changes.
  • Quantum Mechanical Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with experimental IC50_{50} values .

Q. What strategies resolve contradictions in reported enzymatic inhibition mechanisms (e.g., irreversible vs. reversible binding)?

  • Methodological Answer :

  • Pre-incubation Experiments : Incubate the compound with the enzyme before adding substrate to test for time-dependent inhibition.
  • Dialysis Assays : Remove unbound inhibitors via dialysis; residual activity loss indicates irreversible binding.
  • X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to visualize binding modes and covalent modifications .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 2-Mercaptobenzo[D]oxazole-7-carboxylic acid derivatives?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modifications to the benzooxazole core (e.g., halogenation at position 7) or mercapto-group substitution.
  • Multivariate Analysis : Apply QSAR models to correlate electronic, steric, and lipophilic descriptors with bioactivity data.
  • In Vitro/In Vivo Correlation : Validate SAR findings in cell lines (e.g., HEK-293 for cytotoxicity) and animal models of oxidative stress .

Methodological Best Practices

Q. What protocols ensure reproducibility in stability studies of 2-Mercaptobenzo[D]oxazole-7-carboxylic acid under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • HPLC-MS Monitoring : Track degradation products (e.g., disulfide formation from mercapto-group oxidation).
  • ICH Guidelines : Follow Q1A(R2) protocols for accelerated stability testing .

Q. How should researchers integrate in vitro and in vivo data to assess therapeutic potential?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.
  • Toxicity Screens : Conduct acute/chronic toxicity assays (e.g., OECD 423 guidelines) and genotoxicity tests (Ames assay).
  • Translational Biomarkers : Corrogate in vitro IC50_{50} values with in vivo efficacy metrics (e.g., reduced lipid peroxidation in liver tissue) .

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